molecular formula C18H20N2O3 B2956842 N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide CAS No. 491867-66-4

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide

Cat. No.: B2956842
CAS No.: 491867-66-4
M. Wt: 312.369
InChI Key: TURBZWNSTYQNCN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with indoline under specific conditions. The process begins with the preparation of 2,5-dimethoxyphenylacetic acid, which is achieved through a series of reactions involving 1,4-dimethoxybenzene and formaldehyde, followed by cyanation and hydrolysis . The resulting 2,5-dimethoxyphenylacetic acid is then reacted with indoline in the presence of coupling agents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive properties . Additionally, it may inhibit certain enzymes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which combines the features of both 2,5-dimethoxyphenyl and indoline moieties, leading to its distinct biological and chemical properties.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURBZWNSTYQNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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